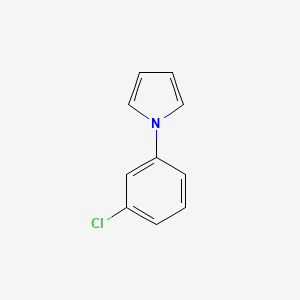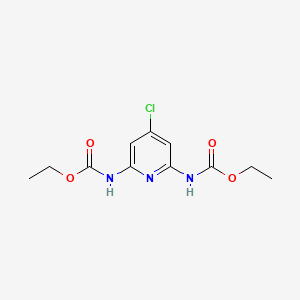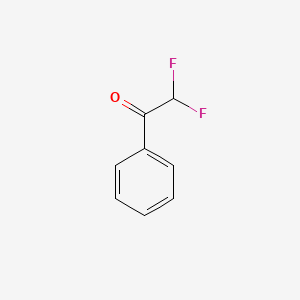
2-Cloro-6-metoxiquinolina-3-metanol
Descripción general
Descripción
2-Chloro-6-methoxyquinoline-3-methanol is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
2-Chloro-6-methoxyquinoline-3-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-methoxyquinoline-3-methanol are currently unknown . As a unique chemical, it may have potential effects on various biochemical pathways, but these effects and their downstream consequences require further investigation.
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-methoxyquinoline-3-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of 2-Chloro-6-methoxyquinoline-3-methanol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 2-Chloro-6-methoxyquinoline-3-methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methoxyquinoline-3-methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxyquinoline-3-methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity without causing toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-Chloro-6-methoxyquinoline-3-methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methoxyquinoline-3-methanol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . This distribution can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Chloro-6-methoxyquinoline-3-methanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxyquinoline-3-methanol typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2-chloro-6-methoxyquinoline with formaldehyde under basic conditions to introduce the methanol group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methoxyquinoline-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 6-methoxyquinoline-3-methanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-6-methoxyquinoline-3-carboxylic acid.
Reduction: 6-Methoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methoxyquinoline
- 2-Chloro-6-methylquinoline-3-methanol
- 2-Chloro-6-ethoxyquinoline-3-methanol
- 2-Chloro-6-methoxy-3-phenylquinoline
Uniqueness
2-Chloro-6-methoxyquinoline-3-methanol is unique due to the presence of both a chlorine atom and a methoxy group on the quinoline ring, along with a methanol group at the 3-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(2-chloro-6-methoxyquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPSGFLKITYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357713 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92172-83-3 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)


![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)




